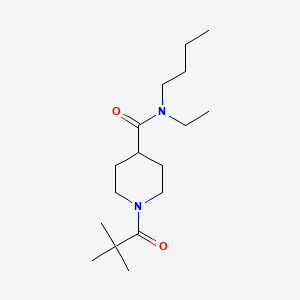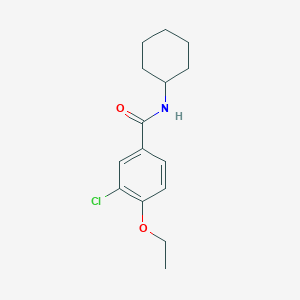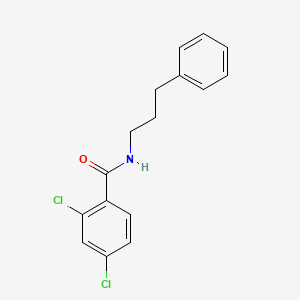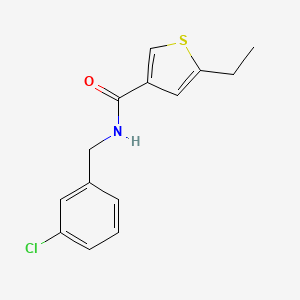![molecular formula C10H12ClN3O2S2 B4779458 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4779458.png)
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide
描述
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as "compound X" in the literature. This compound has shown promising results in various laboratory experiments and is being investigated for its potential applications in different fields.
作用机制
The exact mechanism of action of N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide is not fully understood. However, it is believed to act on several different targets in the body, including ion channels and enzymes. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and pain. Additionally, it has been shown to modulate the activity of certain ion channels that are involved in neuronal signaling.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, it has been shown to reduce seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide in laboratory experiments is its versatility. It has been shown to have a wide range of biological activities, which makes it useful for investigating different physiological and pathological processes. Additionally, it has been shown to be relatively safe and well-tolerated in animal models, which makes it a good candidate for further preclinical studies.
One of the limitations of using this compound in laboratory experiments is its limited solubility in water. This can make it difficult to administer the compound to animals in a consistent and controlled manner. Additionally, the compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
未来方向
There are several potential future directions for research on N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide. One area of interest is its potential use as an anticancer agent. Preliminary studies have shown that it has cytotoxic effects on several different types of cancer cells, including breast and lung cancer cells. Further studies are needed to investigate its potential as a cancer treatment.
Another potential future direction is its use as a treatment for neurodegenerative diseases. Studies have shown that it has neuroprotective effects in animal models of Alzheimer's disease, and it has also been investigated for its potential use in Parkinson's disease and other neurodegenerative disorders.
Conclusion
In conclusion, this compound is a promising compound that has shown a wide range of biological activities in laboratory experiments. It has potential applications in various scientific fields, including inflammation, pain, epilepsy, and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to investigate its potential clinical applications.
科学研究应用
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide has been studied extensively for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use as an anticancer agent and as a treatment for Alzheimer's disease.
属性
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S2/c1-13(7-9-8(11)6-12-14(9)2)18(15,16)10-4-3-5-17-10/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNCUIJQWFQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(methylthio)benzamide](/img/structure/B4779384.png)
![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4779391.png)
![4-bromo-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4779398.png)


![1-[2-(2-methoxyphenoxy)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4779425.png)

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(2-fluorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4779431.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4779439.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4779451.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B4779459.png)

![2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4779470.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B4779477.png)